molecular formula C9H15NO2S B13882202 2-(1,1-Diethoxyethyl)-1,3-thiazole

2-(1,1-Diethoxyethyl)-1,3-thiazole

Cat. No.: B13882202
M. Wt: 201.29 g/mol
InChI Key: KNUHFOWGNFQDOS-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethoxyethyl group attached to the second position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diethoxyethyl)-1,3-thiazole typically involves the reaction of thiazole with diethoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diethoxyethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

2-(1,1-Diethoxyethyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxyethyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Diethoxyethyl)-1,3-thiazole is unique due to its specific combination of the thiazole ring and diethoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-(1,1-diethoxyethyl)-1,3-thiazole

InChI

InChI=1S/C9H15NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h6-7H,4-5H2,1-3H3

InChI Key

KNUHFOWGNFQDOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=NC=CS1)OCC

Origin of Product

United States

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